

Spectroscopic Profile of (2,6-Dimethylphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethylbenzyl alcohol

Cat. No.: B151022

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For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for (2,6-Dimethylphenyl)methanol (CAS No. 62285-58-9). This document presents key analytical data, detailed experimental protocols, and visualizations to support research and development activities.

(2,6-Dimethylphenyl)methanol, a substituted benzyl alcohol derivative, is a valuable intermediate in the synthesis of various organic compounds. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and quality control in synthetic processes. This guide summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data Summary

The following tables provide a structured summary of the key spectroscopic data for (2,6-Dimethylphenyl)methanol.

Table 1: ^1H NMR Spectroscopic Data for (2,6-Dimethylphenyl)methanol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.15 - 7.05	m	3H	Ar-H
4.65	s	2H	-CH ₂ OH
2.35	s	6H	Ar-CH ₃
1.95	s	1H	-OH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for (2,6-Dimethylphenyl)methanol

Chemical Shift (δ) ppm	Assignment
137.5	Ar-C (quaternary)
136.2	Ar-C (quaternary)
128.5	Ar-CH
128.2	Ar-CH
62.5	-CH ₂ OH
19.0	Ar-CH ₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: FT-IR Spectroscopic Data for (2,6-Dimethylphenyl)methanol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Broad, Strong	O-H stretch (alcohol)
3020	Medium	C-H stretch (aromatic)
2920, 2860	Medium	C-H stretch (aliphatic)
1605, 1470	Medium	C=C stretch (aromatic ring)
1045	Strong	C-O stretch (primary alcohol)
770	Strong	C-H bend (out-of-plane, aromatic)

Sample preparation: Thin film or KBr pellet.

Table 4: Mass Spectrometry Data for (2,6-Dimethylphenyl)methanol

m/z	Relative Intensity (%)	Assignment
136	60	[M] ⁺ (Molecular Ion)
121	100	[M - CH ₃] ⁺
118	30	[M - H ₂ O] ⁺
105	80	[M - CH ₂ OH] ⁺
91	50	[C ₇ H ₇] ⁺ (Tropylium ion)
77	40	[C ₆ H ₅] ⁺ (Phenyl ion)

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of (2,6-Dimethylphenyl)methanol is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) may be added as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **^1H NMR Spectroscopy:** The ^1H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum is typically acquired on the same instrument using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (Thin Film):** If the sample is a low-melting solid or a viscous liquid, a thin film can be prepared by melting a small amount of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Sample Preparation (KBr Pellet):** A few milligrams of the solid sample are finely ground with approximately 100 mg of dry KBr powder. The mixture is then pressed into a transparent pellet using a hydraulic press.
- **Data Acquisition:** The prepared sample is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

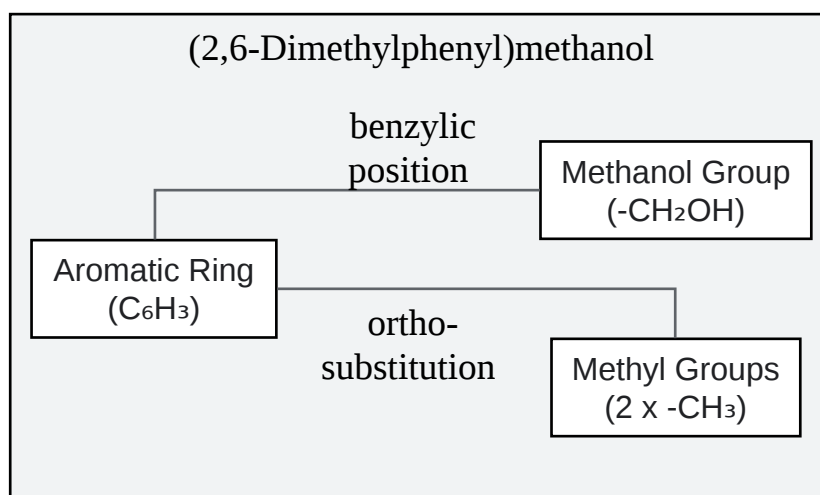
- **Sample Preparation:** A dilute solution of (2,6-Dimethylphenyl)methanol is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC Separation:** A small volume (typically $1\text{ }\mu\text{L}$) of the solution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or moderately polar column). The oven temperature is programmed to ramp from a low initial temperature

to a final temperature to ensure good separation of the analyte from any impurities and the solvent.

- **Mass Spectrometry:** As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

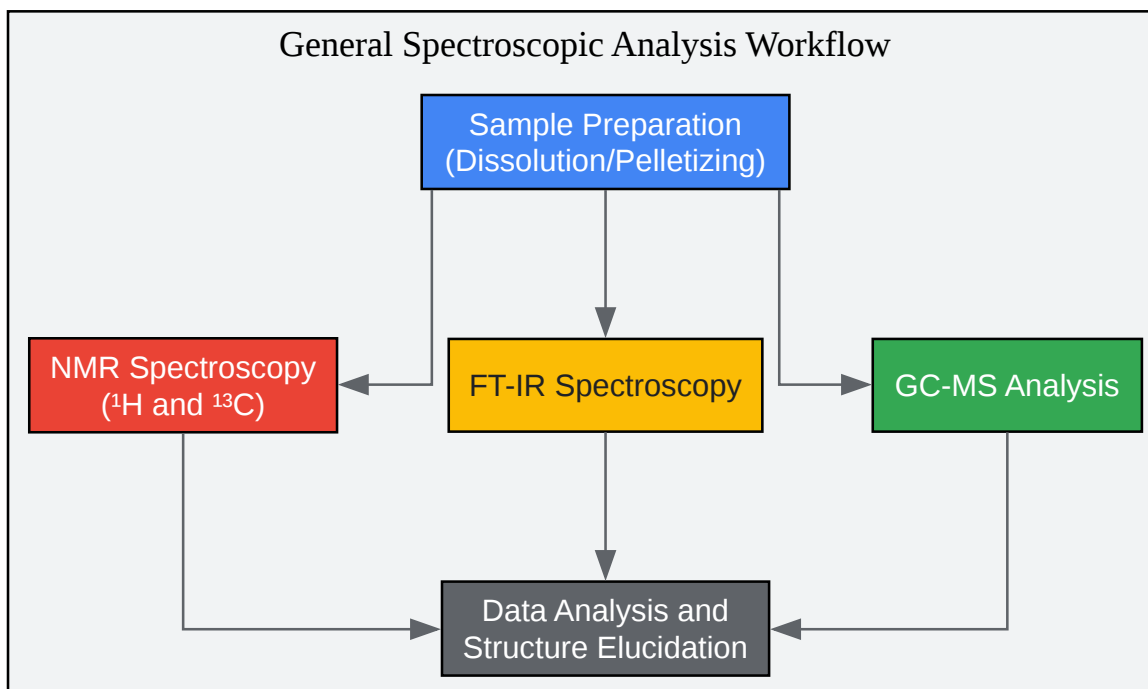
Visualizations

The following diagrams illustrate the key structural relationships and the general workflow for spectroscopic analysis.



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Molecular structure of (2,6-Dimethylphenyl)methanol.



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Generalized workflow for spectroscopic analysis.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com